molecular formula C7H10N2O3S B3055402 2-Amino-5-methoxybenzenesulfonamide CAS No. 6451-50-9

2-Amino-5-methoxybenzenesulfonamide

Cat. No.: B3055402
CAS No.: 6451-50-9
M. Wt: 202.23 g/mol
InChI Key: DSUQOTGCKDGCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

6451-50-9

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

2-amino-5-methoxybenzenesulfonamide

InChI

InChI=1S/C7H10N2O3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)

InChI Key

DSUQOTGCKDGCEZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N)S(=O)(=O)N

Canonical SMILES

COC1=CC(=C(C=C1)N)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-5-methoxybenzenesulfonamide
  • CAS Number : 6451-50-9
  • Molecular Formula : C₇H₁₀N₂O₃S
  • Molecular Weight : 202.23 g/mol

Structural Features: The compound features a benzene ring substituted with an amino (-NH₂) group at position 2 and a methoxy (-OCH₃) group at position 5, along with a sulfonamide (-SO₂NH₂) moiety.

Physical Properties :

  • Density : 1.397 g/cm³
  • Boiling Point : 433.6°C at 760 mmHg
  • Flash Point : 216°C

Structural Analogs: Substituent Position and Type

The biological and chemical properties of benzenesulfonamides are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Comparison of Key Benzenesulfonamide Derivatives
Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications
This compound 6451-50-9 C₇H₁₀N₂O₃S -NH₂ (2), -OCH₃ (5) Intermediate; potential pharmacological use
5-Amino-2-methylbenzenesulfonamide 6973-09-7 C₇H₁₀N₂O₂S -NH₂ (5), -CH₃ (2) Precursor for pazopanib impurity synthesis
2-Amino-4-methoxybenzenesulfonamide 72106-13-9 C₇H₁₀N₂O₃S -NH₂ (2), -OCH₃ (4) Research chemical; isomer effects studied
2-Amino-4,5-dimethoxybenzenesulfonamide 19365-52-7 C₈H₁₂N₂O₄S -NH₂ (2), -OCH₃ (4,5) Enhanced electronic effects due to dual methoxy groups
2-Amino-1,3-benzoxazole-5-sulfonamide 1479273-05-6 C₇H₇N₃O₃S Benzoxazole fused ring (1,3), -SO₂NH₂ (5) Increased rigidity; potential enzyme inhibition
Key Observations:
  • Dual methoxy substitution (19365-52-7) increases hydrophobicity and steric bulk compared to mono-substituted analogs.
  • Functional Group Effects: Methyl vs. Methoxy: 5-Amino-2-methylbenzenesulfonamide (6973-09-7) lacks the electron-donating methoxy group, reducing polarity and possibly bioavailability compared to the target compound . Benzoxazole Fusion: The fused heterocyclic ring in 1479273-05-6 enhances structural rigidity, which may improve selectivity in enzyme interactions .

Pharmacological Activity Comparisons

  • Adrenergic Blockers: The enantiomer R-(-)-5-[2-(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide () exhibits α-adrenergic blocking activity, highlighting the importance of stereochemistry and alkylamine side chains for receptor interaction .
  • Synthesis Intermediates: 5-Amino-2-methylbenzenesulfonamide (6973-09-7) is a critical intermediate in synthesizing pazopanib impurities, underscoring the role of methyl groups in stabilizing synthetic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.